(S)-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine hydrochloride (S)-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1335729-51-5
VCID: VC6033284
InChI: InChI=1S/C11H15NO2.ClH/c1-2-3-9(12)8-4-5-10-11(6-8)14-7-13-10;/h4-6,9H,2-3,7,12H2,1H3;1H/t9-;/m0./s1
SMILES: CCCC(C1=CC2=C(C=C1)OCO2)N.Cl
Molecular Formula: C11H16ClNO2
Molecular Weight: 229.7

(S)-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine hydrochloride

CAS No.: 1335729-51-5

Cat. No.: VC6033284

Molecular Formula: C11H16ClNO2

Molecular Weight: 229.7

* For research use only. Not for human or veterinary use.

(S)-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine hydrochloride - 1335729-51-5

Specification

CAS No. 1335729-51-5
Molecular Formula C11H16ClNO2
Molecular Weight 229.7
IUPAC Name (1S)-1-(1,3-benzodioxol-5-yl)butan-1-amine;hydrochloride
Standard InChI InChI=1S/C11H15NO2.ClH/c1-2-3-9(12)8-4-5-10-11(6-8)14-7-13-10;/h4-6,9H,2-3,7,12H2,1H3;1H/t9-;/m0./s1
Standard InChI Key JJVFJKLPESJUDV-FVGYRXGTSA-N
SMILES CCCC(C1=CC2=C(C=C1)OCO2)N.Cl

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule consists of a benzo[d] dioxol-5-yl group fused to a butan-1-amine backbone, with a hydrochloride counterion stabilizing the protonated amine. The benzodioxole system comprises a benzene ring substituted with a methylenedioxy bridge (-O-CH2-O-) at the 1 and 3 positions, conferring electronic stability and influencing π-π stacking interactions . The amine group at the C1 position of the butyl chain is chiral, with the (S)-enantiomer explicitly specified in the nomenclature .

Table 1: Fundamental Chemical Data

PropertyValueSource
CAS No.1335729-51-5
Molecular FormulaC₁₁H₁₆ClNO₂
Molecular Weight229.7 g/mol
IUPAC Name(1S)-1-(1,3-benzodioxol-5-yl)butan-1-amine hydrochloride
SMILESCCCC(C1=CC2=C(C=C1)OCO2)N.Cl
InChIKeyJJVFJKLPESJUDV-FVGYRXGTSA-N

Stereochemical Considerations

The (S)-configuration at the chiral center is critical for molecular recognition in biological systems. Enantiomeric purity is rigorously maintained in commercial samples, as evidenced by the explicit stereodescriptors in supplier catalogs . The (R)-enantiomer (CAS: 181481-62-9) is a distinct entity with divergent physicochemical and potential pharmacological properties, underscoring the importance of stereochemical control in synthesis .

Synthesis and Manufacturing

Proposed Synthetic Routes

While explicit synthetic protocols are proprietary, retrosynthetic analysis suggests plausible pathways:

  • Reductive Amination: Reaction of 1-(benzo[d] dioxol-5-yl)butan-1-one (CAS: 63740-97-6) with ammonia or a chiral amine precursor under catalytic hydrogenation, followed by hydrochloric acid quench to form the hydrochloride salt.

  • Chiral Resolution: Kinetic resolution of racemic mixtures using enantioselective catalysts or chiral stationary-phase chromatography.

Suppliers emphasize small-scale availability (100–250 mg) , indicating laboratory-scale synthesis rather than industrial production.

Physicochemical Properties

Solubility and Stability

Solubility data remain unreported in public domains , but hydrochloride salts typically exhibit enhanced water solubility compared to free bases. The methylenedioxy group may confer stability against oxidative degradation, a trait observed in analogous benzodioxole-containing compounds.

Computational Predictions

  • logP: Estimated at ~2.1 (moderate lipophilicity, suitable for blood-brain barrier penetration).

  • pKa: The amine group’s pKa is projected to be ~9.5, rendering it predominantly protonated at physiological pH.

Applications and Research Utility

Pharmaceutical Intermediates

The benzodioxole moiety is prevalent in serotoninergic and dopaminergic agents (e.g., paroxetine analogues). This compound may serve as a precursor for:

  • Psychoactive Agents: Structural analogs with affinity for monoamine transporters.

  • Anticonvulsants: Benzodioxole derivatives historically target voltage-gated ion channels.

Neuroscience Research

Chiral amines are pivotal in studying neurotransmitter reuptake mechanisms. The (S)-enantiomer’s configuration could mimic endogenous substrates, enabling receptor-binding assays .

SupplierPackagingPrice (excl. VAT)Catalog Number
Reagentia250 mg€190.70R01WZOS,250mg
CymitQuimica100 mg€57.00IN-DA01WZOS

Products are labeled "For research use only," precluding human or veterinary applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator